5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Overview
Description
The compound 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that exhibits intriguing chemical properties. This compound integrates various functional groups, contributing to its potential versatility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one involves multiple steps:
Starting Materials: : Common starting materials include allyl alcohol, 4-hydroxybenzaldehyde, thiophene-2-carbonyl chloride, and N,N-dimethylethylenediamine.
Step-by-Step Synthesis
Step 1: : Condensation of allyl alcohol with 4-hydroxybenzaldehyde to form 4-allyloxybenzaldehyde.
Step 2: : Reaction of 4-allyloxybenzaldehyde with thiophene-2-carbonyl chloride to introduce the thiophene moiety.
Step 3: : Formation of the pyrrole ring through cyclization with N,N-dimethylethylenediamine.
Step 4: : Hydroxylation to introduce the hydroxy group at the 3-position of the pyrrole ring.
Industrial Production Methods
Scaling up the synthesis for industrial production may involve optimizing reaction conditions, such as temperature, pressure, solvent choice, and catalysts, to maximize yield and efficiency. Techniques like continuous flow synthesis can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a carbonyl group.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : Functional groups can be substituted under suitable conditions.
Common Reagents and Conditions
Oxidation: : Common reagents include pyridinium chlorochromate (PCC) and potassium permanganate.
Reduction: : Reagents such as lithium aluminum hydride (LAH) and sodium borohydride are used.
Substitution: : Conditions often involve using electrophilic or nucleophilic reagents.
Major Products
Oxidation of the hydroxy group produces a carbonyl derivative.
Reduction of the carbonyl group yields an alcohol derivative.
Substitution reactions yield various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features may mimic those of natural substrates or inhibitors.
Medicine
Industry
Industrial applications might involve the compound as an intermediate in the production of specialty chemicals, agrochemicals, or advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action involves binding to these targets, altering their activity or function. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(4-(methoxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
5-(4-(ethoxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Uniqueness
Compared to similar compounds, 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one stands out due to its unique combination of an allyloxy group and a thiophene moiety, which may confer distinct physicochemical properties and biological activities.
This compound's intricate structure offers a wealth of possibilities for further exploration in various scientific disciplines
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-4-13-28-16-9-7-15(8-10-16)19-18(20(25)17-6-5-14-29-17)21(26)22(27)24(19)12-11-23(2)3/h4-10,14,19,26H,1,11-13H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLORYUWICBZOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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